molecular formula C6H6ClN3O2 B1368914 2-Chloro-4-nitrobenzene-1,3-diamine CAS No. 261764-92-5

2-Chloro-4-nitrobenzene-1,3-diamine

Cat. No. B1368914
CAS RN: 261764-92-5
M. Wt: 187.58 g/mol
InChI Key: NTLGTOMYCVBTHT-UHFFFAOYSA-N
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Description

“2-Chloro-4-nitrobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-nitrobenzene-1,3-diamine” consists of a benzene ring with a chlorine atom, a nitro group, and two amine groups attached to it . The positions of these substituents on the benzene ring can significantly influence the properties and reactivity of the molecule.

Scientific Research Applications

These applications highlight the versatility of 2-Chloro-4-nitrobenzene-1,3-diamine in both analytical techniques and chemical synthesis. Researchers continue to explore its properties and potential across various scientific domains . If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their stability and reactivity .

Mode of Action

2-Chloro-4-nitrobenzene-1,3-diamine interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of 2-Chloro-4-nitrobenzene-1,3-diamine with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the compound . The downstream effects of this interaction include the formation of various substituted benzene derivatives .

Result of Action

The molecular and cellular effects of 2-Chloro-4-nitrobenzene-1,3-diamine’s action are largely dependent on the specific context in which it is used. In general, the compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of properties and potential applications, depending on the specific substituents that are introduced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-nitrobenzene-1,3-diamine. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reactions in which the compound participates

properties

IUPAC Name

2-chloro-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLGTOMYCVBTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572701
Record name 2-Chloro-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261764-92-5
Record name 2-Chloro-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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